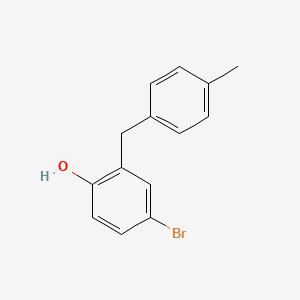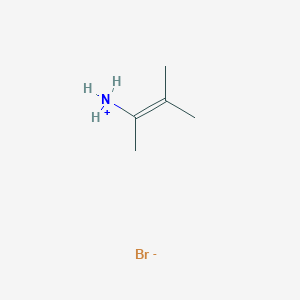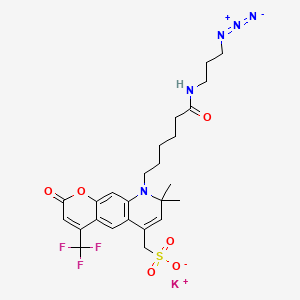
AF430 azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AF430 azide is a fluorescent dye known for its ability to be excited by a 405 nm violet laser or a 445 nm laser. It is particularly useful in labeling and detecting terminal alkynes via a copper-catalyzed click reaction (CuAAC) or strained cyclooctynes via a copper-free click chemistry reaction. The compound is water-soluble and stable across a wide pH range (pH 4 to pH 10) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
AF430 azide is synthesized through a series of chemical reactions involving the introduction of an azide group to the AF430 dye. The azide moiety allows for quick and effective labeling and detection of terminal alkynes. The synthesis typically involves the use of mild reaction conditions suitable for most biomolecules, cells, and tissues .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process ensures high purity and consistency, making the compound suitable for various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
AF430 azide primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the use of copper as a catalyst to facilitate the cycloaddition of azides and alkynes.
Strain-promoted azide-alkyne cycloaddition (SPAAC): This copper-free reaction involves strained cyclooctynes reacting with azides
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as reagents.
SPAAC: Strained cyclooctynes are used without the need for a catalyst
Major Products Formed
The major products formed from these reactions are triazoles, which are stable and can be used for further biochemical applications .
Applications De Recherche Scientifique
AF430 azide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for labeling and detecting biomolecules.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and tracking cellular processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent probes and dyes for various industrial applications .
Mécanisme D'action
The mechanism of action of AF430 azide involves its azide moiety reacting with terminal alkynes or strained cyclooctynes to form stable triazoles. This reaction is facilitated by either copper catalysis or strain promotion, depending on the specific application. The resulting triazoles are highly stable and can be used for further biochemical and imaging applications .
Comparaison Avec Des Composés Similaires
AF430 azide is similar to other fluorescent dyes such as:
Alexa Fluor™ 430: Structurally identical and used for similar applications.
AF430 alkyne: Another derivative of AF430 used for click chemistry with azides.
AF430 amine: A derivative with a terminal amino group for different labeling applications .
This compound stands out due to its versatility in both copper-catalyzed and copper-free click chemistry reactions, making it highly valuable for a wide range of scientific and industrial applications .
Propriétés
Formule moléculaire |
C25H29F3KN5O6S |
|---|---|
Poids moléculaire |
623.7 g/mol |
Nom IUPAC |
potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |
InChI |
InChI=1S/C25H30F3N5O6S.K/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29;/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38);/q;+1/p-1 |
Clé InChI |
HTXQJBBXCYJMND-UHFFFAOYSA-M |
SMILES canonique |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


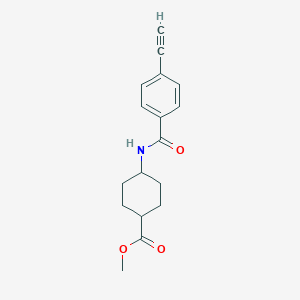
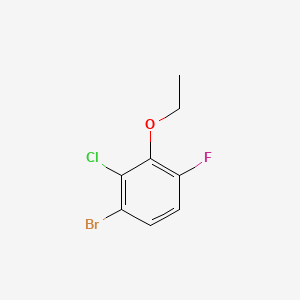
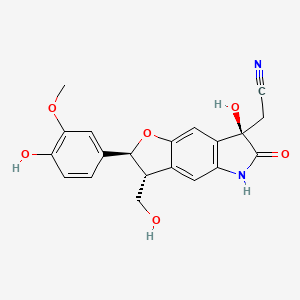
![(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone](/img/structure/B14764792.png)
![1H-Pyrrolo[2,3-b]pyridine-2-methanol, 4-bromo-1-(phenylsulfonyl)-, 2-methanesulfonate](/img/structure/B14764802.png)

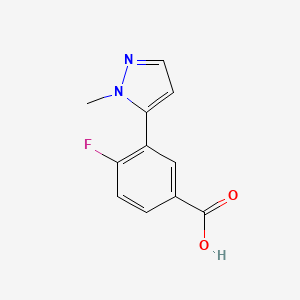

![4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14764841.png)


